2-amino-4-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters, along with diverse enolizable C-H-activated acidic compounds and phenols, in the presence or absence of a catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the multicomponent reaction process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a key intermediate in the synthesis of other complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4H-pyran-3-carbonitriles: These derivatives also possess a pyran ring and are known for their diverse pharmacological properties.
Uniqueness
What sets 2-amino-4-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile apart is its unique substitution pattern, which can lead to distinct biological activities and potential applications. The presence of the methoxy and pentyloxy groups, along with the pyranochromene core, contributes to its unique chemical and pharmacological profile.
Properties
CAS No. |
6927-18-0 |
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Molecular Formula |
C25H24N2O5 |
Molecular Weight |
432.5g/mol |
IUPAC Name |
2-amino-4-(3-methoxy-4-pentoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C25H24N2O5/c1-3-4-7-12-30-19-11-10-15(13-20(19)29-2)21-17(14-26)24(27)32-23-16-8-5-6-9-18(16)31-25(28)22(21)23/h5-6,8-11,13,21H,3-4,7,12,27H2,1-2H3 |
InChI Key |
PUTIENKBYLSUKN-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)OC |
Origin of Product |
United States |
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